6-methylcoumarin is a member of the class of coumarins that is coumarin in which the hydrogen at position 6 is replaced by a methyl group. It has a role as a fragrance and an allergen.
6-Methylcoumarin
CAS No.: 92-48-8
Cat. No.: VC21347650
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 92-48-8 |
---|---|
Molecular Formula | C10H8O2 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-methylchromen-2-one |
Standard InChI | InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 |
Standard InChI Key | FXFYOPQLGGEACP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2 |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2 |
Boiling Point | 577 °F at 725 mmHg (NTP, 1992) 304 °C |
Colorform | White, crystalline solid White needles from benzene |
Flash Point | 266 °F (NTP, 1992) |
Melting Point | 167 to 169 °F (NTP, 1992) 76.5 °C Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible |
Chemical Structure and Properties
6-Methylcoumarin (CAS No. 92-48-8) is characterized as a coumarin derivative with a methyl group at the sixth position of the benzopyrone ring system. The compound has the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 . Structurally, it belongs to the family of benzopyrones, specifically 2H-1-benzopyran-2-ones, with the distinguishing feature being the methyl group at position 6.
Physical Properties
6-Methylcoumarin presents as white to almost white crystalline powder or crystals with distinct organoleptic properties. The compound possesses a coconut-like odor with notes described as creamy, powdery, coumarinic, and vanilla-like . Below is a comprehensive table of its physical properties:
Property | Value |
---|---|
Physical State | White to almost white crystalline powder/crystals |
Melting Point | 73-76°C |
Boiling Point | 303°C at 725 mmHg |
Density | 1.0924 (estimated) |
Refractive Index | 1.5300 (estimated) |
Flash Point | 303°C at 725 mmHg |
LogP | 1.85 |
Solubility | Soluble in DMSO (≥125 mg/mL), benzene, hot ethanol, and non-volatile oils; insoluble in water |
Odor Threshold | Aroma characteristics detectable at 1.0% concentration |
Taste Threshold | Flavor characteristics detectable at 5 ppm |
The compound's sensory profile is particularly important for its commercial applications, with taste characteristics described as coconut, sweet vanilla, dairy creamy, hay-like with anisic and coumarin nuances at concentrations around 5 ppm .
Synthesis and Production Methods
The industrial production of 6-methylcoumarin typically follows several established synthetic routes, with the primary method involving the condensation of p-cresol with fumaric acid in the presence of sulfuric acid as a catalyst.
Primary Synthesis Route
The main industrial synthesis method involves the following steps:
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Preheating 72% sulfuric acid to 80°C
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Adding a mixture of fumaric acid and p-cresol
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Maintaining the reaction at 160-170°C for 3-4 hours
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Cooling and pouring into crushed ice to precipitate the product
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Filtering and extracting the filtrate with benzene
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Purifying via vacuum distillation to obtain 6-methylcoumarin
Alternative Synthesis Methods
Several alternative methods for synthesizing 6-methylcoumarin have been documented:
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Thermal decarboxylation of 6-methyl coumarin-3-carboxylic acid at 300-340°C
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Condensation of p-cresol-disulfonic acid with fumaric acid in sulfuric acid
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Condensation of p-homosalicylic aldehyde with malonic acid in the presence of aniline, followed by heating to form the lactone
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Reaction of salicylaldehyde with propionic acid anhydride and sodium propionate
These various synthetic routes offer flexibility in production methods depending on available starting materials and desired purity levels.
Biological Activities and Mechanisms
Recent scientific investigations have revealed significant biological activities of 6-methylcoumarin, particularly its effects on melanogenesis and cellular signaling pathways.
Effects on Melanogenesis
Among four studied coumarin derivatives (6-methylcoumarin, 7-methylcoumarin, 4-hydroxy-6-methylcoumarin, and 4-hydroxy-7-methylcoumarin), 6-methylcoumarin demonstrated the most potent stimulatory effects on melanin production in B16F10 melanoma cells. Structure-activity relationship analysis suggests that the simple coumarin structure with a methyl group specifically at the sixth position confers optimal melanogenesis-stimulating activity .
The compound significantly increases melanin synthesis in a concentration-dependent manner, as demonstrated in B16F10 melanoma cell studies. This effect is mediated through increasing the expression of key melanogenic enzymes:
Regulation of Melanogenic Enzymes
6-Methylcoumarin induces the expression of melanogenic enzymes through the upregulation of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and melanin production. The increased MITF expression subsequently enhances the transcription of genes encoding tyrosinase, TRP-1, and TRP-2, leading to increased melanin synthesis .
Signaling Pathways Modulated by 6-Methylcoumarin
6-Methylcoumarin affects melanogenesis through modulation of multiple intracellular signaling pathways. Understanding these pathways provides insight into the compound's mechanism of action and potential therapeutic applications.
PKA/CREB Signaling Pathway
The protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway plays a critical role in the regulation of melanogenesis. 6-Methylcoumarin treatment of B16F10 cells results in:
This activation of the PKA/CREB signaling pathway leads to increased MITF expression, which subsequently upregulates melanogenic enzymes and enhances melanin production.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another key regulator of melanogenesis that is modulated by 6-methylcoumarin. Treatment with 6-methylcoumarin affects multiple MAPK components:
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Increases p38 MAPK phosphorylation
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Enhances c-Jun N-terminal kinase (JNK) phosphorylation
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Decreases extracellular signal-regulated kinase (ERK) phosphorylation
The upregulation of p38 and JNK phosphorylation combined with decreased ERK phosphorylation creates a signaling environment that promotes melanogenesis through MITF activation.
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is implicated in regulating cell survival and melanogenesis. 6-Methylcoumarin treatment of B16F10 cells results in:
Since the PI3K/Akt pathway normally inhibits melanogenesis, the suppression of Akt phosphorylation by 6-methylcoumarin contributes to enhanced melanin production.
GSK3β/β-Catenin Signaling Pathway
Glycogen synthase kinase 3 beta (GSK3β) and β-catenin signaling is involved in the regulation of MITF function and melanogenesis. 6-Methylcoumarin affects this pathway by:
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Upregulating GSK3β phosphorylation
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Increasing β-catenin phosphorylation
GSK3β activation results in β-catenin phosphorylation, leading to its ubiquitination and degradation. This modulation of the Wnt/β-catenin pathway contributes to 6-methylcoumarin's effects on melanogenesis.
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